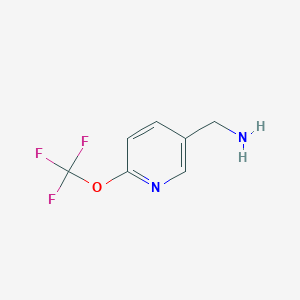

1-(4-Aminophenyl)-1H-imidazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-アミノフェニル)-1H-イミダゾール-4-カルボキサミドは、イミダゾール誘導体のクラスに属する化学化合物です。この化合物は、イミダゾール環にアミノフェニル基が結合し、さらにカルボキサミド基で置換されていることを特徴としています。この化合物のユニークな構造は、化学、生物学、医学を含むさまざまな科学研究分野において注目されています。

準備方法

合成経路および反応条件: 1-(4-アミノフェニル)-1H-イミダゾール-4-カルボキサミドの合成は、通常、4-ニトロアニリンとイミダゾール-4-カルボン酸を特定の条件下で反応させることから始まります。ニトロ基は最初にアミノ基に還元され、その後、イミダゾール環が形成され、続いてカルボキサミドが形成されます。 反応条件には、水素ガスや金属触媒などの還元剤の使用が含まれ、反応は高い収率と純度を確保するために制御された温度と圧力で行われます .

工業的生産方法: 工業的な環境では、1-(4-アミノフェニル)-1H-イミダゾール-4-カルボキサミドの生産には、大規模なバッチプロセスまたは連続フロープロセスが用いられる場合があります。これらの方法は、反応条件を最適化し、廃棄物を最小限に抑え、製品品質の一貫性を確保するように設計されています。 自動反応器やリアルタイムモニタリングシステムなどの高度なテクノロジーの導入により、生産プロセスの効率性とスケーラビリティをさらに向上させることができます .

化学反応解析

反応の種類: 1-(4-アミノフェニル)-1H-イミダゾール-4-カルボキサミドは、以下の反応など、さまざまな化学反応を起こします。

酸化: アミノ基は酸化されてニトロソ誘導体またはニトロ誘導体を形成することができます。

還元: ニトロ基はアミノ基に還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や金属触媒の存在下での水素ガス (H2) などの還元剤が一般的に使用されます。

置換: ハロゲン化反応では、通常、臭素 (Br2) や塩素 (Cl2) などの試薬が酸性または塩基性条件下で使用されます.

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミノ基の酸化によってニトロソ誘導体またはニトロ誘導体が生成され、置換反応によってさまざまな官能基がイミダゾール環に導入される可能性があります .

化学反応の分析

Types of Reactions: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

科学的研究の応用

1-(4-アミノフェニル)-1H-イミダゾール-4-カルボキサミドは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性を調査するために研究されています。

医学: がんや感染症など、さまざまな病気に対する治療薬としての可能性を調査するための研究が進められています。

作用機序

1-(4-アミノフェニル)-1H-イミダゾール-4-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらすことができます。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗がん効果を発揮する可能性があります。 正確な分子標的と経路は、特定の用途と使用状況によって異なります .

類似化合物:

- 1-(4-アミノフェニル)-4-ベンゾイル-5-フェニル-1H-ピラゾール-3-カルボキサミド

- 2-(4-アミノフェニル)ベンゾチアゾール

- 1,3,5-トリス(4-アミノフェニル)ベンゼン

比較: 1-(4-アミノフェニル)-1H-イミダゾール-4-カルボキサミドは、その特定の構造により、独特の化学的および生物学的特性を有しているため、ユニークです。類似の化合物と比較して、異なる反応性、安定性、および生物活性を示す場合があります。たとえば、イミダゾール環の存在は、金属イオンとの相互作用能力を高め、配位化学において貴重なリガンドとなります。 さらに、そのユニークな構造は、他の類似化合物では観察されない特定の生物活性を付与する可能性があります .

類似化合物との比較

- 1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide

- 2-(4-Aminophenyl)benzothiazole

- 1,3,5-Tris(4-aminophenyl)benzene

Comparison: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the imidazole ring can enhance its ability to interact with metal ions, making it a valuable ligand in coordination chemistry. Additionally, its unique structure may confer specific biological activities that are not observed in other similar compounds .

特性

CAS番号 |

1246553-42-3 |

|---|---|

分子式 |

C10H10N4O |

分子量 |

202.21 g/mol |

IUPAC名 |

1-(4-aminophenyl)imidazole-4-carboxamide |

InChI |

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,11H2,(H2,12,15) |

InChIキー |

HIKOYAGTSULIME-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1N)N2C=C(N=C2)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B11812303.png)

![4-Butoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11812304.png)

![1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11812311.png)

![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)